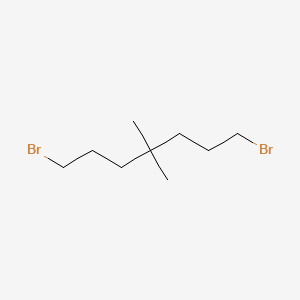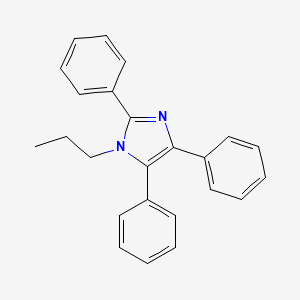
1H-Imidazole, 2,4,5-triphenyl-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2,4,5-triphenyl-1-propyl-: is a heterocyclic compound with the molecular formula C21H16N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- can be synthesized through several methods. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction is typically carried out under thermal solvent-free conditions using a Brønsted acidic ionic liquid catalyst such as diethyl ammonium hydrogen phosphate . Another method involves the refluxing of benzil, ammonium acetate, and benzaldehyde at 100°C for 5-24 hours .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with formaldehyde and pyrrole in the presence of ethanol to form 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde and pyrrole yields 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Aplicaciones Científicas De Investigación
1H-Imidazole, 2,4,5-triphenyl-1-propyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2,4,5-Triphenylimidazole:
1,3-Diazole Derivatives: These compounds have a similar imidazole ring structure and exhibit a wide range of biological activities.
Uniqueness: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for therapeutic research .
Propiedades
Número CAS |
55041-11-7 |
|---|---|
Fórmula molecular |
C24H22N2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-1-propylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-18-26-23(20-14-8-4-9-15-20)22(19-12-6-3-7-13-19)25-24(26)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clave InChI |
XWSJPQJDPRBLLC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


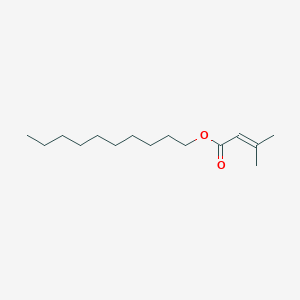
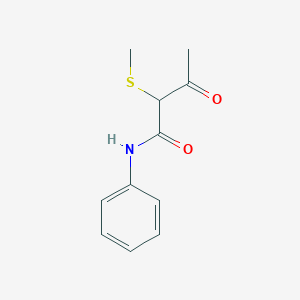
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
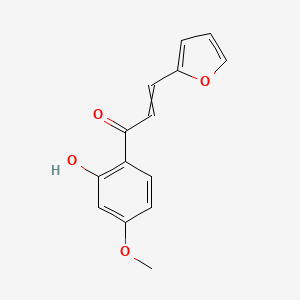
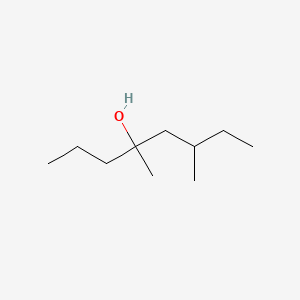
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)

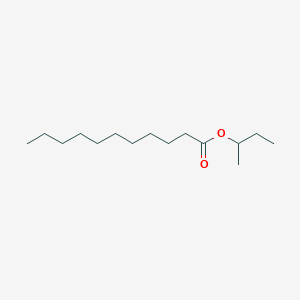
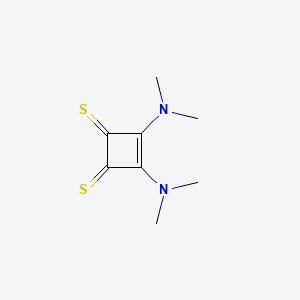
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
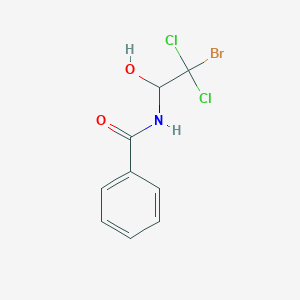
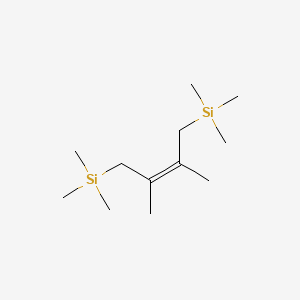
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
